molecular formula C9H10N4O2 B2868893 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile CAS No. 1549459-53-1

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile

Cat. No.: B2868893
CAS No.: 1549459-53-1
M. Wt: 206.205
InChI Key: WYSBVBYWZTUPKJ-UHFFFAOYSA-N
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Description

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with a nitro group, an isopropylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-(propan-2-ylamino)pyridine followed by the introduction of a nitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The nitration step is usually carried out at low temperatures to control the reaction rate and prevent decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The isopropylamino group can be oxidized to form corresponding oxides or hydroxylamines under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, water or alcohol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products

    Reduction: 3-Amino-2-(propan-2-ylamino)pyridine-4-carbonitrile.

    Substitution: 3-Nitro-2-(propan-2-ylamino)pyridine-4-carboxamide.

    Oxidation: 3-Nitro-2-(propan-2-ylamino)pyridine-4-hydroxylamine.

Scientific Research Applications

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-ylamino)pyridine-4-carbonitrile: Lacks the nitro group, which affects its reactivity and biological activity.

    3-Nitro-2-(methylamino)pyridine-4-carbonitrile: Contains a methylamino group instead of an isopropylamino group, leading to differences in steric and electronic properties.

    3-Nitro-2-(propan-2-ylamino)pyridine-5-carbonitrile: The position of the nitrile group is different, which can influence the compound’s chemical behavior and interactions.

Uniqueness

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6(2)12-9-8(13(14)15)7(5-10)3-4-11-9/h3-4,6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBVBYWZTUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549459-53-1
Record name 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile
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